molecular formula C16H15FN2O2S B2808934 2-((4-Fluorophenyl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1904167-65-2

2-((4-Fluorophenyl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No. B2808934
M. Wt: 318.37
InChI Key: LXWBDZGSYCWQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Fluorophenyl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as FPA-124, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

  • Antimicrobial and Antitubercular Activities : A study synthesized analogues of azetidinone, demonstrating their antimicrobial activity against bacterial and fungal strains, and in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential use in developing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

  • Synthesis of Pyrimidine-Azetidinone Analogues : Another study involved the synthesis of new pyrimidine-azetidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities, emphasizing the compound's potential in medicinal chemistry (Patel & Patel, 2017).

  • Biological Activities of Substituted Thiophenes : Research on the crystal structure of related compounds has highlighted the wide range of biological activities of substituted thiophenes, including antibacterial, antifungal, and antiproliferative effects, which could be relevant for pharmaceutical applications (Nagaraju et al., 2018).

  • Development of Combinatorial Libraries : A study on the synthesis of pyrazolopyridines and other pyrido fused systems noted the potential for creating combinatorial libraries, useful for scaffold decoration in drug development (Almansa et al., 2008).

  • Inhibitor of Cholesterol Absorption : There's research on an inhibitor of intestinal cholesterol absorption, which is derived from a similar compound, highlighting its significance in cholesterol management (Rosenblum et al., 1998).

  • Antidepressant and Nootropic Agents : A study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them as potential antidepressant and nootropic agents, indicating the compound's use in central nervous system therapies (Thomas et al., 2016).

  • Potent Met Kinase Inhibitor : Another study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, useful in cancer treatment (Schroeder et al., 2009).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-12-3-5-15(6-4-12)22-11-16(20)19-9-14(10-19)21-13-2-1-7-18-8-13/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWBDZGSYCWQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

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